REACTION_CXSMILES
|
[OH:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH3:14])=[O:12].[H-].[Na+].[CH3:17]I>O1CCCC1>[CH3:17][O:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
ON1C(=CC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
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Details
|
the reaction mixture was poured onto ice water
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Type
|
EXTRACTION
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Details
|
followed by extraction three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CON1C(=CC2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 76.5% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |